3-(2-Methylphenoxy)Piperidine
Overview
Description
3-(2-Methylphenoxy)Piperidine is an organic compound characterized by a piperidine ring substituted with a 2-methylphenoxy group
Mechanism of Action
Target of Action
3-(2-Methylphenoxy)Piperidine, also known as 3-(O-TOLYLOXY)PIPERIDINE, is a piperidine derivative . Piperidine derivatives have been found to exhibit significant pharmacological properties, including anticancer potential . .
Mode of Action
The mode of action of piperidine derivatives, in general, involves interaction with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions lead to various physiological changes that contribute to their therapeutic effects .
Biochemical Pathways
Piperidine derivatives affect multiple biochemical pathways. They have been found to regulate signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression . They also induce caspase-dependent pathways, leading to apoptosis .
Result of Action
Piperidine derivatives have shown great therapeutic potential when used against various types of cancer cells . They exhibit several anticancer properties, including inhibition of cell migration and cell cycle arrest, which inhibit the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 3-(2-Methylphenoxy)Piperidine, play a significant role in the pharmaceutical industry . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Piperine, a piperidine alkaloid, has been shown to have various effects on cells, including anti-inflammatory, antioxidant, and anti-apoptotic activities
Molecular Mechanism
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers . Again, these mechanisms are specific to certain piperidine derivatives and may not apply to this compound.
Dosage Effects in Animal Models
Piperine has been shown to have therapeutic potential against various cancers at specific doses . Again, these effects are specific to piperine and may not apply to this compound.
Metabolic Pathways
Piperine does not undergo any metabolic change during absorption
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)Piperidine typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable base. A common method includes:
Starting Materials: 2-methylphenol and piperidine.
Reaction Conditions: The reaction is often carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The 2-methylphenol is first deprotonated by the base, forming a phenoxide ion. This ion then reacts with piperidine to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the methyl group or the piperidine ring.
Reduction: The compound can be reduced, particularly at the piperidine ring, to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Products may include 2-methylbenzoic acid derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted phenoxy-piperidine compounds depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylphenoxy)Piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems, including its potential as a ligand in receptor studies.
Comparison with Similar Compounds
3-(2-Chlorophenoxy)Piperidine: Similar structure but with a chlorine substituent instead of a methyl group.
3-(2-Methoxyphenoxy)Piperidine: Contains a methoxy group instead of a methyl group.
3-(2-Fluorophenoxy)Piperidine: Fluorine substituent instead of a methyl group.
Uniqueness: 3-(2-Methylphenoxy)Piperidine is unique due to the specific electronic and steric effects imparted by the methyl group, which can influence its reactivity and binding properties compared to its analogs.
Properties
IUPAC Name |
3-(2-methylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-5-2-3-7-12(10)14-11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSMDJHWELLBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647893 | |
Record name | 3-(2-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-28-9 | |
Record name | 3-(2-Methylphenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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